(3S,5R)-5-Fluoropiperidin-3-ol
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Overview
Description
(3S,5R)-5-Fluoropiperidin-3-ol is a chiral fluorinated piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-Fluoropiperidin-3-ol typically involves the introduction of a fluorine atom into the piperidine ring. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable base. The reaction conditions often require careful control of temperature and solvent to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-Fluoropiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-3-one derivatives, while substitution reactions can produce a variety of fluorinated or non-fluorinated piperidine derivatives .
Scientific Research Applications
(3S,5R)-5-Fluoropiperidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3S,5R)-5-Fluoropiperidin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl: This compound shares a similar piperidine ring structure but differs in the presence of a methyl group instead of a fluorine atom.
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride: This compound has a tert-butoxy group in addition to the fluorine atom, which may alter its chemical and biological properties.
Uniqueness
(3S,5R)-5-Fluoropiperidin-3-ol is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and interactions with biological targets. The stereochemistry of the compound also plays a crucial role in its activity, making it a valuable molecule for studying structure-activity relationships .
Properties
Molecular Formula |
C5H10FNO |
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Molecular Weight |
119.14 g/mol |
IUPAC Name |
(3S,5R)-5-fluoropiperidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
NEKACQUHAHXIIL-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@@H](CNC[C@@H]1F)O |
Canonical SMILES |
C1C(CNCC1F)O |
Origin of Product |
United States |
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